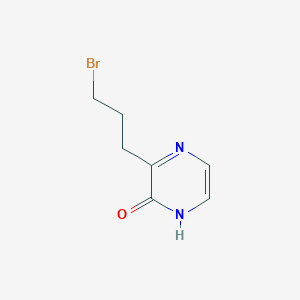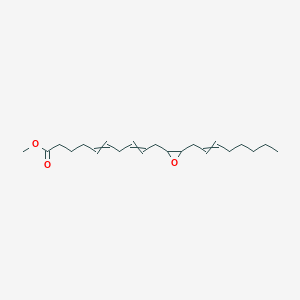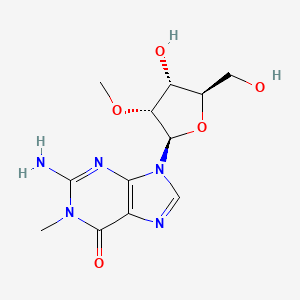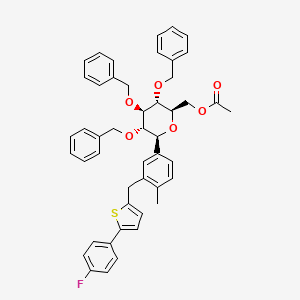
3,4,5-Tris(benzyloxy) Canagliflozin Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Tris(benzyloxy) Canagliflozin Acetate is a chemical compound that serves as an intermediate in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes and obesity. The compound has a molecular weight of 756.93 and a molecular formula of C47H45FO6S.
Vorbereitungsmethoden
The synthesis of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate involves multiple steps, starting from the appropriate benzyl-protected intermediates. The reaction conditions typically include the use of solvents such as chloroform, dichloromethane, and ethyl acetate. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3,4,5-Tris(benzyloxy) Canagliflozin Acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Tris(benzyloxy) Canagliflozin Acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of Canagliflozin Dimer, which is important for studying the properties and efficacy of Canagliflozin.
Biology: The compound is used in biological studies to understand the mechanism of action of SGLT2 inhibitors and their effects on glucose metabolism.
Medicine: It is crucial in the development of treatments for type 2 diabetes and obesity, as Canagliflozin has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Canagliflozin and its derivatives.
Wirkmechanismus
The mechanism of action of 3,4,5-Tris(benzyloxy) Canagliflozin Acetate is related to its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing the reabsorption of filtered glucose and increasing urinary glucose excretion . This helps manage hyperglycemia in patients with type 2 diabetes and reduces the risk of major cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
3,4,5-Tris(benzyloxy) Canagliflozin Acetate can be compared with other SGLT2 inhibitors, such as:
Dapagliflozin: Another SGLT2 inhibitor used to treat type 2 diabetes. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.
Empagliflozin: Also an SGLT2 inhibitor, it is used for the same indications but has different efficacy and safety profiles compared to Canagliflozin.
Ertugliflozin: Another member of the SGLT2 inhibitor class, it is used to manage type 2 diabetes and has unique pharmacological characteristics.
The uniqueness of this compound lies in its specific role as an intermediate in the synthesis of Canagliflozin Dimer, which is essential for studying the properties and efficacy of Canagliflozin.
Eigenschaften
Molekularformel |
C47H45FO6S |
|---|---|
Molekulargewicht |
756.9 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6S)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C47H45FO6S/c1-32-18-19-38(26-39(32)27-41-24-25-43(55-41)37-20-22-40(48)23-21-37)44-46(52-29-35-14-8-4-9-15-35)47(53-30-36-16-10-5-11-17-36)45(42(54-44)31-50-33(2)49)51-28-34-12-6-3-7-13-34/h3-26,42,44-47H,27-31H2,1-2H3/t42-,44+,45-,46+,47+/m1/s1 |
InChI-Schlüssel |
RQHGQVAZMBRWEH-DTWRDNFSSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC(=O)C)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CC6=CC=C(S6)C7=CC=C(C=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


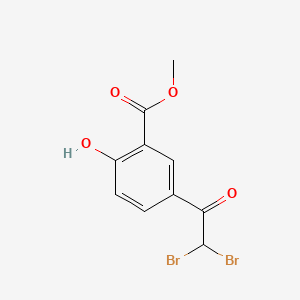

![tert-butyl N-[(5R)-5,6,7,8-tetrahydroquinoxalin-5-yl]carbamate](/img/structure/B13856763.png)
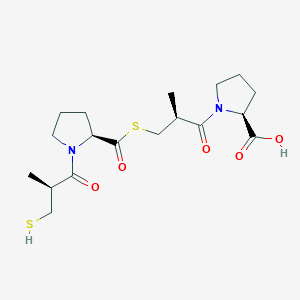
![[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B13856774.png)
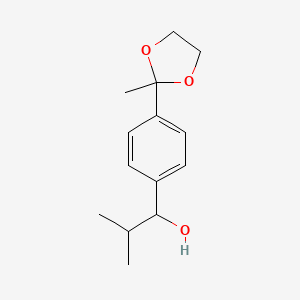
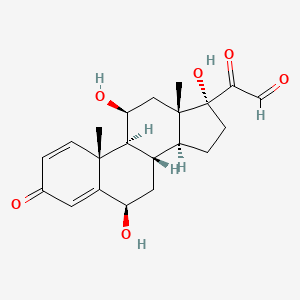
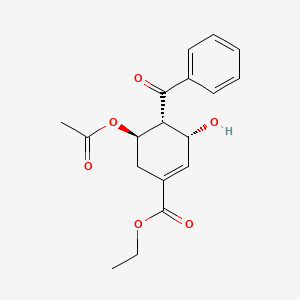
![2-[3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidin-1-yl]ethanol](/img/structure/B13856798.png)
